REACTION_SMILES
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[BH4-:18].[CH3:20][OH:21].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]2[c:8]([cH:17]1)[C:9](=[O:16])[CH:10]([CH3:15])[C:11]([CH3:13])([CH3:14])[O:12]2.[Na+:19]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]2[c:8]([cH:17]1)[CH:9]([OH:16])[CH:10]([CH3:15])[C:11]([CH3:13])([CH3:14])[O:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC1C(=O)c2cc([N+](=O)[O-])ccc2OC1(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1C(=O)c2cc([N+](=O)[O-])ccc2OC1(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC1C(O)c2cc([N+](=O)[O-])ccc2OC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |